1-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid
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Overview
Description
The compound “1-Methyl-1H-pyrazol-4-yl” is a type of pyrazole which is a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms . Pyrazole compounds are known for their diverse pharmacological effects .
Synthesis Analysis
Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular structure of “1-Methyl-1H-pyrazol-4-yl” compounds can be analyzed using techniques like 1H NMR, 13C NMR, and HR-MS .Chemical Reactions Analysis
“1-Methyl-1H-pyrazol-4-yl” compounds are used as reagents in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions and transesterification reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Methyl-1H-pyrazol-4-yl” compounds can be analyzed using various techniques. For example, the compound “1-Methyl-1H-pyrazol-4-ylboronic acid” has a molecular weight of 125.92 and is a solid at room temperature .Scientific Research Applications
Photovoltaic Devices
The pyrazole ring in this compound can be used to create platinum-group metal complexes, which are crucial for modern photovoltaic devices . These complexes can exhibit unique photophysical properties, making them suitable for use in organic light-emitting diodes (OLEDs) and other electronic applications.
Fluorescence Studies
The compound’s structure allows for the synthesis of complexes that exhibit fluorescence. This property can be harnessed in the development of new fluorescent probes for biological imaging or in the creation of materials for optoelectronic devices .
Mechanism of Action
Target of Action
The primary target of 1-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid is the receptor tyrosine kinase MET . MET plays a crucial role in the development and progression of cancer .
Mode of Action
This compound acts as a selective inhibitor of the MET receptor . It inhibits MET autophosphorylation and signaling, thereby disrupting the normal functioning of the MET receptor . Additionally, it activates cysteine-aspartic acid protease 3 (caspase 3) , an enzyme that is part of the apoptosis signaling cascade .
Biochemical Pathways
The inhibition of MET disrupts several biochemical pathways involved in cell proliferation, survival, and motility . By activating caspase 3, the compound triggers apoptosis, leading to cell death
Result of Action
The inhibition of MET and activation of caspase 3 by this compound can lead to the death of cancer cells . This could potentially halt the progression of cancer and reduce tumor size.
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(1-methylpyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-12-6-8(4-11-12)13-5-7(10(15)16)2-3-9(13)14/h4,6-7H,2-3,5H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZWOLMVTZEVOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)N2CC(CCC2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid |
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